molecular formula C11H8BrNO2 B1285064 6-Bromo-2-methylquinoline-3-carboxylic acid CAS No. 92513-39-8

6-Bromo-2-methylquinoline-3-carboxylic acid

Cat. No.: B1285064
CAS No.: 92513-39-8
M. Wt: 266.09 g/mol
InChI Key: SUMQBGSBJLFVKS-UHFFFAOYSA-N
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Description

6-Bromo-2-methylquinoline-3-carboxylic acid is a chemical compound with the empirical formula C11H8BrNO2 . It is a solid substance .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)C1=CC2=CC(C)=CC(Br)=C2N=C1 . The InChI key for this compound is DZBCQPBAPWTCCE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to undergo various chemical reactions. For instance, 6-bromo-quinoline can be heated together with nitric acid to generate 6-bromo-8-nitro quinolone, which can further react with potassium permanganate to be oxidized to 2, 3-pyridinedicarboxylic acid .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 294.14 .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are used as scaffolds for drug discovery . Therefore, the future directions for 6-Bromo-2-methylquinoline-3-carboxylic acid could involve further exploration of its potential applications in these areas.

Properties

IUPAC Name

6-bromo-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMQBGSBJLFVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589128
Record name 6-Bromo-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92513-39-8
Record name 6-Bromo-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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